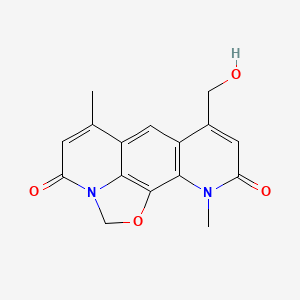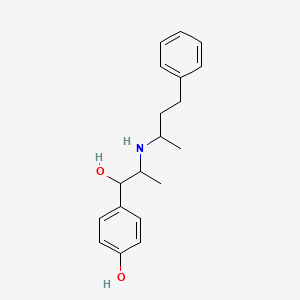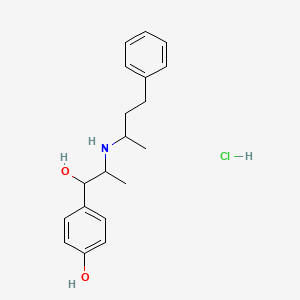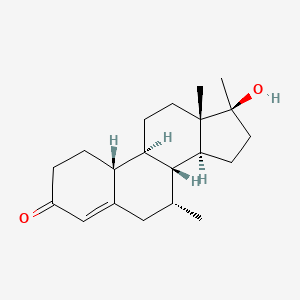
Mibolerone
Vue d'ensemble
Description
Mibolerone, également connu sous le nom de 7α,17α-diméthyl-19-nortestostérone, est un stéroïde anabolisant-androgène synthétique. Il s'agit d'un dérivé de la nandrolone, reconnu pour ses propriétés anaboliques et androgènes puissantes. This compound a été initialement développé pour un usage vétérinaire, spécifiquement pour prévenir les chaleurs chez les chiennes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Mibolerone peut être synthétisé à partir de l'estr-5(10)-ène-3,17-dione. La synthèse implique plusieurs étapes :
Protection du groupe 3-céto : Cela peut être réalisé en utilisant de l'orthoformiate d'éthyle pour donner du 3-éthoxy-3,5-diène-estr-17-one.
Réaction avec le méthyllithium : L'intermédiaire protégé est mis à réagir avec le méthyllithium suivi d'une procédure d'hydrolyse douce pour produire du méthylnorandrost.
Déshydrogénation : La dernière étape implique la déshydrogénation à l'aide de la chloranile dans du tétrahydrofurane en reflux.
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle, garantissant des rendements et une pureté plus élevés. L'utilisation de réacteurs automatisés et le contrôle précis des conditions de réaction sont essentiels pour une production efficace .
Types de réactions :
Oxydation : this compound peut subir des réactions d'oxydation, en particulier au niveau du groupe hydroxyle.
Réduction : Les réactions de réduction peuvent cibler le groupe carbonyle dans la structure stéroïde.
Substitution : Diverses réactions de substitution peuvent se produire à différentes positions sur le noyau stéroïde.
Réactifs et conditions courants :
Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des agents réducteurs courants.
Substitution : L'halogénation peut être réalisée en utilisant des réactifs comme le brome ou le chlore dans des conditions contrôlées.
Principaux produits formés :
Oxydation : Formation de cétones ou d'acides carboxyliques.
Réduction : Formation d'alcools.
Substitution : Formation de dérivés halogénés.
4. Applications de la recherche scientifique
This compound a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme ligand dans l'étude des récepteurs aux androgènes en raison de sa forte affinité et de sa stabilité.
Biologie : Investigations sur ses effets sur les processus cellulaires et l'expression génétique.
Médecine : Étudié pour ses effets thérapeutiques potentiels dans les affections nécessitant des stéroïdes anabolisants-androgènes.
Industrie : Utilisé en médecine vétérinaire pour contrôler les chaleurs chez les chiennes
5. Mécanisme d'action
This compound exerce ses effets en se liant aux récepteurs aux androgènes avec une forte affinité. Cette liaison active le récepteur, ce qui entraîne des changements dans l'expression génique qui favorisent les effets anaboliques et androgènes. Les cibles moléculaires comprennent divers gènes impliqués dans la croissance musculaire, la synthèse protéique et d'autres processus anaboliques .
Composés similaires :
Nandrolone : Le composé parent de la this compound, connu pour ses propriétés anaboliques.
Métribolone : Un autre stéroïde anabolisant puissant avec une affinité similaire pour les récepteurs.
Diméthyltriénolone : Un composé apparenté avec de forts effets anaboliques.
Unicité de la this compound : this compound est unique en raison de sa grande puissance et de sa sélectivité pour les récepteurs aux androgènes. Il a une affinité plus élevée et une plus grande sélectivité que la métribolone, ce qui en fait un composé précieux pour la recherche et les applications vétérinaires .
Applications De Recherche Scientifique
Mibolerone has several applications in scientific research:
Chemistry: Used as a ligand in the study of androgen receptors due to its high affinity and stability.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Studied for its potential therapeutic effects in conditions requiring anabolic-androgenic steroids.
Industry: Used in veterinary medicine to control estrus in female dogs
Mécanisme D'action
Mibolerone exerts its effects by binding to androgen receptors with high affinity. This binding activates the receptor, leading to changes in gene expression that promote anabolic and androgenic effects. The molecular targets include various genes involved in muscle growth, protein synthesis, and other anabolic processes .
Comparaison Avec Des Composés Similaires
Nandrolone: The parent compound of mibolerone, known for its anabolic properties.
Metribolone: Another potent anabolic steroid with similar receptor affinity.
Dimethyltrienolone: A related compound with strong anabolic effects.
Uniqueness of this compound: this compound is unique due to its high potency and selectivity for androgen receptors. It has a higher affinity and greater selectivity compared to metribolone, making it a valuable compound for research and veterinary applications .
Propriétés
IUPAC Name |
(7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,13,17-trimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-12-10-13-11-14(21)4-5-15(13)16-6-8-19(2)17(18(12)16)7-9-20(19,3)22/h11-12,15-18,22H,4-10H2,1-3H3/t12-,15+,16-,17+,18-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQMMNYJKCSPET-OMHQDGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4036489 | |
| Record name | Mibolerone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3704-09-4 | |
| Record name | Mibolerone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3704-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mibolerone [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003704094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mibolerone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11429 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MIBOLERONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mibolerone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mibolerone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIBOLERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OGY4BOR8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


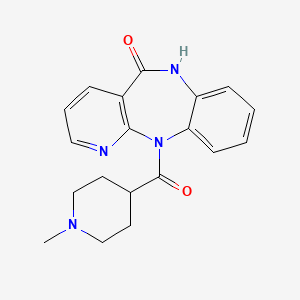
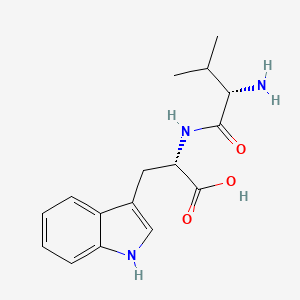

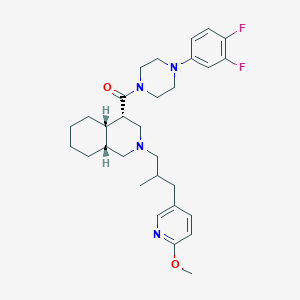
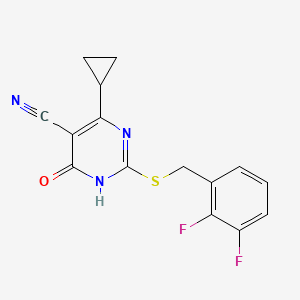
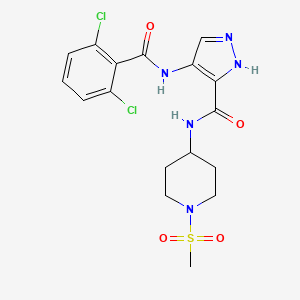
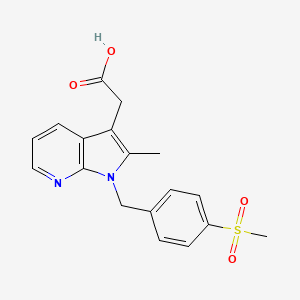
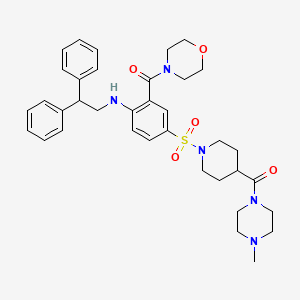

![7-[(3-chlorophenyl)methoxy]-4-(methylaminomethyl)chromen-2-one;methanesulfonic acid](/img/structure/B1677056.png)
